8-Hydroxyquinoline-5(1H)-thione 8-Hydroxyquinoline-5(1H)-thione
Brand Name: Vulcanchem
CAS No.: 64641-93-6
VCID: VC15993499
InChI: InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H
SMILES:
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

8-Hydroxyquinoline-5(1H)-thione

CAS No.: 64641-93-6

Cat. No.: VC15993499

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-5(1H)-thione - 64641-93-6

Specification

CAS No. 64641-93-6
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 5-sulfanylquinolin-8-ol
Standard InChI InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H
Standard InChI Key WPKKIHXXVFKHMW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)S

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

The IUPAC name for 8-Hydroxyquinoline-5(1H)-thione is 5-sulfanylquinolin-8-ol, reflecting the substitution of a sulfhydryl group at position 5 and a hydroxyl group at position 8 on the quinoline ring . Key structural identifiers include:

PropertyValue
Molecular FormulaC9H7NOS\text{C}_9\text{H}_7\text{NOS}
Molecular Weight177.22 g/mol
Canonical SMILESC1=CC2=C(C=CC(=C2N=C1)O)S
InChI KeyWPKKIHXXVFKHMW-UHFFFAOYSA-N
CAS Registry Number64641-93-6

The planar quinoline nucleus facilitates π-π stacking and metal chelation, while the thione group enhances reactivity toward electrophilic agents . Computational studies suggest that the thione tautomer (C=S) is more stable than the thiol form (C-SH) due to resonance stabilization .

Biological Activities and Mechanisms

Antimicrobial Properties

The quinoline-thione scaffold exhibits broad-spectrum antimicrobial activity. The thione group disrupts microbial cell membranes by binding to phospholipids, while the hydroxyl group chelates essential metal ions (e.g., Fe3+\text{Fe}^{3+}, Zn2+\text{Zn}^{2+}), impairing enzyme function . In vitro studies on similar compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Corrosion Inhibition

In industrial applications, 8-Hydroxyquinoline-5(1H)-thione derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies reveal inhibition efficiencies >90% at 103^{-3} M concentrations, attributed to the formation of protective chelate films on metal surfaces .

Industrial and Pharmacological Applications

Pharmaceutical Development

  • Antifungal Agents: The compound’s ability to inhibit fungal cytochrome P450 enzymes makes it a candidate for treating Candida infections.

  • Metal Chelation Therapy: By binding excess copper or iron, it could mitigate oxidative stress in neurodegenerative diseases .

Material Science

  • Corrosion-Resistant Coatings: Quinoline-thione derivatives are incorporated into epoxy resins to protect pipelines and marine structures .

Future Directions

Research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Optimizing the thione moiety for enhanced bioavailability.

  • Hybrid Molecules: Conjugating the scaffold with nanoparticles for targeted drug delivery.

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